Cas no 94040-99-0 (3-chloro-N-cyclopropylbenzamide)

3-Chloro-N-cyclopropylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a chloro group at the 3-position and a cyclopropylamine moiety at the amide nitrogen. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The chloro substituent enhances electrophilic character, facilitating further functionalization, while the cyclopropyl group contributes steric and electronic effects that may influence binding affinity in biological systems. The compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. Its well-defined purity and stability make it suitable for rigorous research applications.
3-chloro-N-cyclopropylbenzamide structure
94040-99-0 structure
Product name:3-chloro-N-cyclopropylbenzamide
CAS No:94040-99-0
MF:C10H10ClNO
MW:195.645501613617
CID:4660365

3-chloro-N-cyclopropylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-cyclopropylbenzamide
    • STK408668
    • (3-chlorophenyl)-N-cyclopropylcarboxamide
    • ST50934542
    • Inchi: 1S/C10H10ClNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13)
    • InChI Key: NVRCUSXYDRRGSV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(NC1CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 203
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 341.7±25.0 °C at 760 mmHg
  • Flash Point: 160.5±23.2 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3-chloro-N-cyclopropylbenzamide Security Information

3-chloro-N-cyclopropylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI62845-1g
3-Chloro-N-cyclopropylbenzamide
94040-99-0 98%
1g
$239.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1284081-5g
3-Chloro-N-cyclopropylbenzamide
94040-99-0 98%
5g
¥6661.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1284081-1g
3-Chloro-N-cyclopropylbenzamide
94040-99-0 98%
1g
¥2808.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1284081-10g
3-Chloro-N-cyclopropylbenzamide
94040-99-0 98%
10g
¥9928.00 2024-04-24
A2B Chem LLC
AI62845-5g
3-Chloro-N-cyclopropylbenzamide
94040-99-0 98%
5g
$597.00 2024-07-18
A2B Chem LLC
AI62845-10g
3-Chloro-N-cyclopropylbenzamide
94040-99-0 98%
10g
$760.00 2024-07-18

Additional information on 3-chloro-N-cyclopropylbenzamide

Professional Introduction to 3-chloro-N-cyclopropylbenzamide (CAS No. 94040-99-0)

3-chloro-N-cyclopropylbenzamide, with the chemical identifier CAS No. 94040-99-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its 3-chloro and N-cyclopropyl substituents on a benzamide backbone, has garnered attention due to its potential biological activities and structural features that make it a valuable candidate for further research and development.

The benzamide core of 3-chloro-N-cyclopropylbenzamide is a well-documented pharmacophore in medicinal chemistry, known for its role in various therapeutic applications. The introduction of a chlorine atom at the third position of the benzene ring enhances the electrophilicity of the molecule, making it more reactive in biological systems. Additionally, the cyclopropyl group attached to the nitrogen atom introduces steric hindrance, which can influence the compound's binding affinity and selectivity in target enzymes or receptors.

Recent studies have highlighted the importance of structural modifications in benzamide derivatives for optimizing pharmacological properties. The presence of both chloro and cyclopropyl substituents in 3-chloro-N-cyclopropylbenzamide suggests that it may exhibit unique interactions with biological targets compared to simpler benzamides. This has led to increased interest in exploring its potential as an intermediate in drug discovery programs.

In the realm of drug development, 3-chloro-N-cyclopropylbenzamide has been investigated for its potential role as a precursor in synthesizing novel therapeutic agents. Its structural framework allows for further derivatization, enabling chemists to explore a wide range of analogs with tailored biological activities. For instance, modifications at the nitrogen or chloro-substituted positions could lead to compounds with enhanced potency or selectivity against specific disease targets.

The cyclopropyl group, in particular, has been shown to influence the metabolic stability and pharmacokinetic profiles of related compounds. By incorporating this moiety, researchers aim to develop molecules that exhibit improved bioavailability and reduced susceptibility to degradation by metabolic enzymes. This aspect makes 3-chloro-N-cyclopropylbenzamide a promising candidate for further exploration in this context.

Current research efforts are focused on understanding the molecular interactions of 3-chloro-N-cyclopropylbenzamide with biological targets such as enzymes and receptors. High-throughput screening (HTS) and computational modeling techniques are being employed to identify potential binding sites and optimize the compound's pharmacological properties. These studies aim to provide insights into how structural features like the chloro and cyclopropyl groups contribute to biological activity.

The synthesis of 3-chloro-N-cyclopropylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal catalysis and flow chemistry, are being explored to improve efficiency and scalability. These advancements not only facilitate the production of the compound but also enable the rapid generation of libraries of related derivatives for screening purposes.

Evaluation of the toxicological profile is another critical aspect of developing new pharmaceutical compounds like 3-chloro-N-cyclopropylbenzamide. Preclinical studies are conducted to assess its safety margins and potential side effects before moving into clinical trials. These studies involve in vitro assays to evaluate cytotoxicity and genotoxicity, as well as in vivo models to assess systemic toxicity and pharmacokinetic behavior.

The integration of computational tools such as molecular docking and quantum mechanical calculations has significantly enhanced our understanding of how 3-chloro-N-cyclopropylbenzamide interacts with biological targets. These tools allow researchers to predict binding affinities, identify key interaction residues, and design optimized analogs with improved properties. Such computational approaches are becoming indispensable in modern drug discovery pipelines.

The future prospects for 3-chloro-N-cyclopropylbenzamide are promising, with ongoing research aimed at uncovering new applications and refining its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical reality. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists hope to harness the full potential of this compound in addressing unmet medical needs.

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